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Compound of Interest

Compound Name: BMS-191095 hydrochloride

Cat. No.: B3340025 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and quantitative effects of BMS-191095
hydrochloride on the inhibition of platelet aggregation. BMS-191095 is a selective opener of

mitochondrial ATP-sensitive potassium (mitoKATP) channels, and its antiplatelet activity is a

key area of investigation for its potential therapeutic applications, particularly in the context of

cardioprotection.[1][2][3] This document provides a comprehensive overview of the available

data, detailed experimental methodologies, and a visualization of the proposed signaling

pathways.

Quantitative Data on Platelet Aggregation Inhibition
BMS-191095 has been shown to inhibit platelet aggregation induced by various agonists in a

dose-dependent manner. The following tables summarize the key quantitative data from

preclinical studies.

Agonist Species IC50 (μM) Reference

Collagen Human 63.9 [1][2]

Thrombin Human 104.8 [1][2]

Table 1: Inhibitory Concentration (IC50) of BMS-191095 on Platelet Aggregation. The IC50

value represents the concentration of BMS-191095 required to inhibit 50% of the platelet
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aggregation response induced by the respective agonist.

The inhibitory effects of BMS-191095 are significantly attenuated by pretreatment with

mitoKATP channel antagonists, providing strong evidence for its mechanism of action.

Antagonist Concentration
Effect on BMS-
191095 Inhibition

Reference

Glyburide (non-

selective KATP

antagonist)

1 μM Significant blockade [1]

5-Hydroxydecanoate

(5-HD) (selective

mitoKATP antagonist)

100 μM Significant blockade [1]

Table 2: Effect of KATP Channel Antagonists on the Inhibitory Action of BMS-191095. Pre-

incubation of platelets with these antagonists for 30 minutes prior to the addition of BMS-

191095 blocks its anti-aggregatory effect.[1]

Experimental Protocols
The following section details the methodologies employed in the key experiments that have

characterized the antiplatelet effects of BMS-191095.

Preparation of Washed Human Platelets
A standard method for isolating human platelets for in vitro aggregation studies is as follows:

Blood Collection: Whole blood is drawn from healthy human donors into tubes containing an

anticoagulant, typically a citrate-based solution (e.g., 3.8% trisodium citrate).

Centrifugation: The blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes to

separate the platelet-rich plasma (PRP) from red and white blood cells.

Platelet Pelleting: The PRP is then subjected to a higher speed centrifugation (e.g., 800 x g)

for 10 minutes to pellet the platelets.
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Washing: The platelet pellet is resuspended in a washing buffer (e.g., a buffered saline

solution containing prostaglandin E1 to prevent premature activation) and centrifuged again.

This washing step is repeated to remove plasma proteins.

Final Resuspension: The final platelet pellet is resuspended in a suitable buffer (e.g.,

Tyrode's buffer) to a standardized platelet count for use in aggregation assays.

Platelet Aggregation Assay (Light Transmission
Aggregometry)
Light Transmission Aggregometry (LTA) is the gold-standard method for measuring platelet

aggregation.

Instrumentation: A platelet aggregometer is used, which measures changes in light

transmission through a suspension of platelets.

Baseline Calibration: A cuvette containing platelet-poor plasma (PPP), obtained by high-

speed centrifugation of whole blood, is used to set the 100% light transmission baseline. A

cuvette with PRP is used to set the 0% transmission baseline.

Assay Procedure:

Aliquots of the washed platelet suspension are placed in siliconized glass cuvettes with a

magnetic stir bar and warmed to 37°C.

BMS-191095 hydrochloride, dissolved in a suitable solvent (e.g., DMSO), is added to the

platelet suspension at various concentrations and incubated for a specified period.

For antagonist studies, platelets are pre-incubated with the antagonist (e.g., glyburide or

5-HD) for 30 minutes before the addition of BMS-191095.[1]

Platelet aggregation is initiated by adding an agonist, such as collagen or thrombin.

The change in light transmission is recorded over time as platelets aggregate, allowing for

the determination of the rate and extent of aggregation.
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Data Analysis: The percentage of aggregation is calculated, and IC50 values are determined

by plotting the percentage of inhibition against the logarithm of the BMS-191095

concentration.

Signaling Pathways and Mechanism of Action
The primary mechanism by which BMS-191095 inhibits platelet aggregation is through the

opening of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1][2] The downstream

signaling cascade from this event is thought to involve the modulation of intracellular signaling

molecules that are critical for platelet activation.

Proposed Signaling Pathway for BMS-191095-Mediated
Inhibition of Platelet Aggregation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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